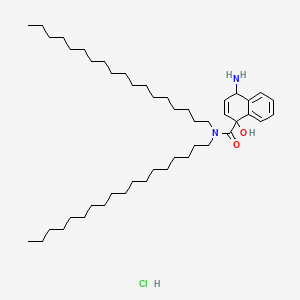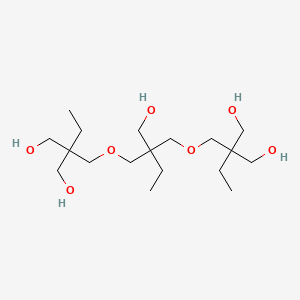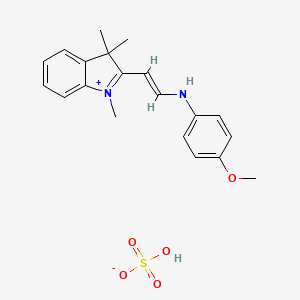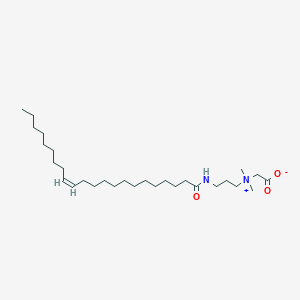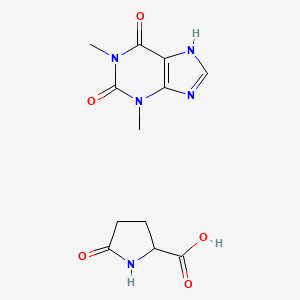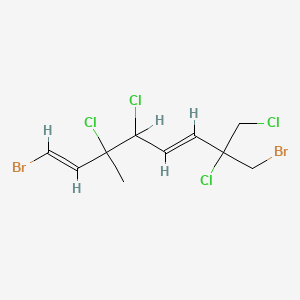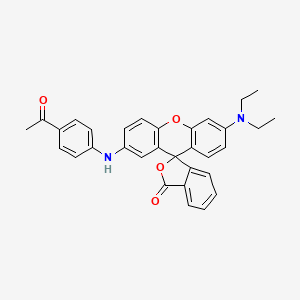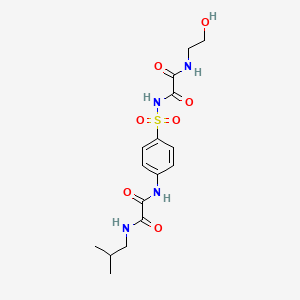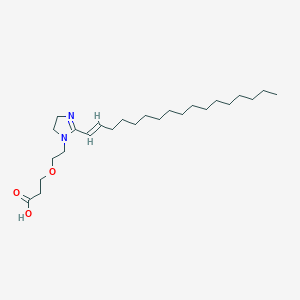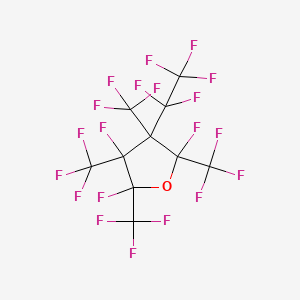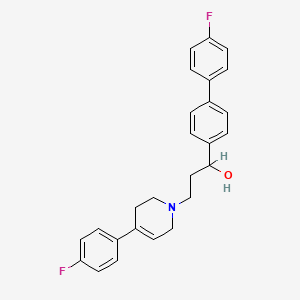
1(2H)-Pyridinepropanol, 3,6-dihydro-alpha-(4'-fluoro-(1,1'-biphenyl)-4-yl)-4-(4-fluorophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1(2H)-Pyridinepropanol, 3,6-dihydro-alpha-(4’-fluoro-(1,1’-biphenyl)-4-yl)-4-(4-fluorophenyl)- is a complex organic compound that belongs to the class of pyridine derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1(2H)-Pyridinepropanol, 3,6-dihydro-alpha-(4’-fluoro-(1,1’-biphenyl)-4-yl)-4-(4-fluorophenyl)- typically involves multi-step organic reactions. Common synthetic routes may include:
Nucleophilic substitution reactions: Using appropriate nucleophiles to introduce the biphenyl and fluorophenyl groups.
Reduction reactions: Employing reducing agents to achieve the desired dihydro structure.
Cyclization reactions: Forming the pyridine ring through cyclization of suitable precursors.
Industrial Production Methods
Industrial production of such compounds often involves:
Batch reactors: For controlled synthesis under specific conditions.
Continuous flow reactors: For large-scale production with consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
1(2H)-Pyridinepropanol, 3,6-dihydro-alpha-(4’-fluoro-(1,1’-biphenyl)-4-yl)-4-(4-fluorophenyl)- can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents to form corresponding oxides.
Reduction: Employing reducing agents to achieve further reduction of functional groups.
Substitution: Reacting with electrophiles or nucleophiles to substitute specific atoms or groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Catalysts: Including palladium or platinum for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its biological activity and potential as a pharmaceutical agent.
Medicine: Exploring its therapeutic potential for treating specific diseases.
Industry: Utilizing its unique chemical properties for manufacturing advanced materials.
Wirkmechanismus
The mechanism of action of 1(2H)-Pyridinepropanol, 3,6-dihydro-alpha-(4’-fluoro-(1,1’-biphenyl)-4-yl)-4-(4-fluorophenyl)- involves interactions with specific molecular targets and pathways. These may include:
Binding to receptors: Modulating the activity of specific receptors in biological systems.
Enzyme inhibition: Inhibiting the activity of enzymes involved in disease pathways.
Signal transduction: Affecting cellular signaling pathways to exert its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridine derivatives: Such as 2-pyridinol and 4-pyridinol.
Biphenyl compounds: Including 4,4’-difluorobiphenyl and 4,4’-dichlorobiphenyl.
Uniqueness
1(2H)-Pyridinepropanol, 3,6-dihydro-alpha-(4’-fluoro-(1,1’-biphenyl)-4-yl)-4-(4-fluorophenyl)- is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to similar compounds.
Eigenschaften
CAS-Nummer |
143462-89-9 |
|---|---|
Molekularformel |
C26H25F2NO |
Molekulargewicht |
405.5 g/mol |
IUPAC-Name |
3-[4-(4-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]-1-[4-(4-fluorophenyl)phenyl]propan-1-ol |
InChI |
InChI=1S/C26H25F2NO/c27-24-9-5-20(6-10-24)19-1-3-23(4-2-19)26(30)15-18-29-16-13-22(14-17-29)21-7-11-25(28)12-8-21/h1-13,26,30H,14-18H2 |
InChI-Schlüssel |
VDYRBKDKZRLVQR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC=C1C2=CC=C(C=C2)F)CCC(C3=CC=C(C=C3)C4=CC=C(C=C4)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


